Cas no 1395282-06-0 (1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol)

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol is a boronic ester derivative featuring a cyclobutanol moiety and difluorinated aromatic ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the dioxaborolane group enhances stability and handling, while the difluoro substitution improves reactivity in palladium-catalyzed transformations. The cyclobutanol component offers potential for further functionalization, making it valuable in pharmaceutical and materials science research. Its well-defined structure and high purity ensure consistent performance in synthetic applications, particularly in constructing fluorinated scaffolds for drug discovery and advanced organic synthesis.
1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol structure
1395282-06-0 structure
Product name:1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol
CAS No:1395282-06-0
MF:C16H21BF2O3
Molecular Weight:310.143952131271
CID:5520095
PubChem ID:70655110

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
    • 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol
    • 1395282-06-0
    • 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
    • 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
    • SCHEMBL12078070
    • WORKTRLVXSOQIK-UHFFFAOYSA-N
    • DTXSID601131650
    • A1-10998
    • Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • インチ: 1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)13-11(18)8-10(9-12(13)19)16(20)6-5-7-16/h8-9,20H,5-7H2,1-4H3
    • InChIKey: WORKTRLVXSOQIK-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(F)=C(B3OC(C)(C)C(C)(C)O3)C(F)=C2)(O)CCC1

計算された属性

  • 精确分子量: 310.1551810g/mol
  • 同位素质量: 310.1551810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 411
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01PZ45-100mg
Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
1395282-06-0 95%
100mg
$311.00 2024-06-21
1PlusChem
1P01PZ45-250mg
Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
1395282-06-0 95%
250mg
$313.00 2024-06-21
1PlusChem
1P01PZ45-1g
Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
1395282-06-0 95%
1g
$1030.00 2024-06-21

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol 関連文献

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-olに関する追加情報

Comprehensive Overview of 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol (CAS No. 1395282-06-0)

The compound 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol (CAS No. 1395282-06-0) is a highly specialized boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a cyclobutanol moiety and a dioxaborolane group, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation techniques. The presence of fluorine substituents further enhances its reactivity, aligning with the growing interest in fluorinated compounds for drug discovery.

In recent years, the demand for boron-containing compounds like 1395282-06-0 has surged due to their role in developing targeted therapies and PET imaging agents. Researchers often query "boronic acid derivatives in drug design" or "applications of dioxaborolanes," reflecting the compound's relevance in bioconjugation and proteolysis-targeting chimeras (PROTACs). Its CAS number 1395282-06-0 is a critical identifier for procurement and regulatory compliance, frequently cited in patent literature and material safety data sheets (MSDS).

The 3,5-difluoro-4-boronic ester scaffold in this compound is particularly noteworthy for its stability under aqueous conditions, a feature often explored in searches like "hydrolytically stable boronate esters." This property is pivotal for biocompatible labeling and in vivo applications, addressing user concerns about compound degradation in physiological environments. Additionally, the cyclobutan-1-ol group introduces steric constraints, making it a subject of interest for studies on ring strain effects in small-molecule inhibitors.

From a synthetic perspective, 1395282-06-0 is often discussed in forums focusing on "optimizing Suzuki coupling yields" or "handling air-sensitive boronic esters." Its tetramethyl dioxaborolane unit simplifies purification, a practical advantage highlighted in process chemistry workflows. The compound’s lipophilicity and hydrogen-bonding capacity also make it a candidate for fragment-based drug discovery, a trending topic in medicinal chemistry circles.

Environmental and safety considerations are another hot topic. While 1395282-06-0 is not classified as hazardous, users frequently search for "green chemistry alternatives for boronate synthesis," underscoring the need for sustainable practices. The compound’s low ecotoxicity profile aligns with these concerns, making it a preferred choice for academic and industrial labs aiming to reduce chemical waste.

In summary, 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol (CAS No. 1395282-06-0) exemplifies the convergence of structural ingenuity and practical utility in modern chemistry. Its multifaceted applications—from catalysis to biopharmaceuticals—ensure its prominence in both literature and laboratory workflows, answering the evolving queries of researchers worldwide.

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